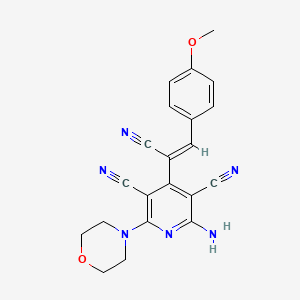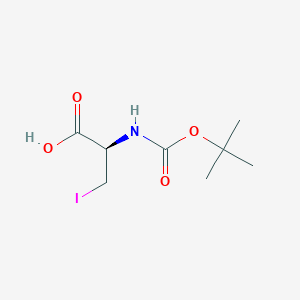
N-Boc-3-iodo-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-iodo-L-alanine, also known as N-(tert-Butoxycarbonyl)-3-iodo-L-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of an iodine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-3-iodo-L-alanine can be synthesized through several methods. One common approach involves the iodination of Boc-protected L-alanine. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodide, in the presence of a solvent like acetonitrile. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters. This ensures consistent product quality and minimizes waste .
化学反応の分析
Types of Reactions
N-Boc-3-iodo-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts are typically used in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alanine derivatives, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
科学的研究の応用
N-Boc-3-iodo-L-alanine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of N-Boc-3-iodo-L-alanine involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the Boc protecting group. The iodine atom can undergo substitution reactions, while the Boc group provides stability and protection to the amino group during synthetic processes. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
N-Boc-3-iodo-D-alanine: A stereoisomer of N-Boc-3-iodo-L-alanine with similar chemical properties but different biological activity.
N-Boc-3-amino-tyrosine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
This compound benzyl ester: A derivative with a benzyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to its specific combination of the iodine atom and the Boc protecting group, which provides both reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
特性
| 773128-24-8 | |
分子式 |
C8H14INO4 |
分子量 |
315.11 g/mol |
IUPAC名 |
(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
InChIキー |
VPJPNDRAPYPUPA-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/no-structure.png)

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)


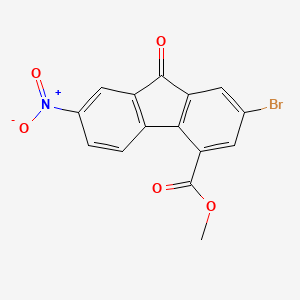
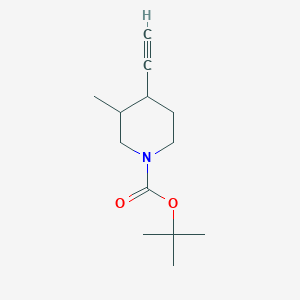
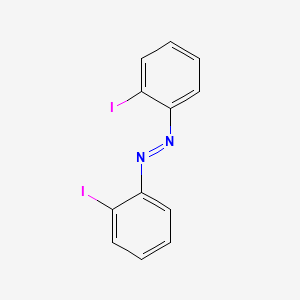
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
